molecular formula C9H15ClO2 B13301274 3,5-Dimethylcyclohexyl chloroformate

3,5-Dimethylcyclohexyl chloroformate

Cat. No.: B13301274
M. Wt: 190.67 g/mol
InChI Key: RTEYUKBPLDBPQA-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexyl chloroformate is an organic compound with the molecular formula C₉H₁₅ClO₂. It is a member of the chloroformate family, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used primarily as a reagent in organic synthesis.

Preparation Methods

3,5-Dimethylcyclohexyl chloroformate can be synthesized through the reaction of 3,5-dimethylcyclohexanol with phosgene (COCl₂). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) produced during the reaction. The general reaction is as follows:

3,5-Dimethylcyclohexanol+Phosgene3,5-Dimethylcyclohexyl chloroformate+HCl\text{3,5-Dimethylcyclohexanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3,5-Dimethylcyclohexanol+Phosgene→3,5-Dimethylcyclohexyl chloroformate+HCl

Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for handling phosgene safely .

Chemical Reactions Analysis

3,5-Dimethylcyclohexyl chloroformate undergoes several types of chemical reactions:

  • Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:

    3,5-Dimethylcyclohexyl chloroformate+AmineCarbamate+HCl\text{this compound} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} 3,5-Dimethylcyclohexyl chloroformate+Amine→Carbamate+HCl

    3,5-Dimethylcyclohexyl chloroformate+AlcoholCarbonate Ester+HCl\text{this compound} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} 3,5-Dimethylcyclohexyl chloroformate+Alcohol→Carbonate Ester+HCl

  • Hydrolysis: : In the presence of water, it hydrolyzes to form 3,5-dimethylcyclohexanol and carbon dioxide (CO₂):

    3,5-Dimethylcyclohexyl chloroformate+H₂O3,5-Dimethylcyclohexanol+CO₂+HCl\text{this compound} + \text{H₂O} \rightarrow \text{3,5-Dimethylcyclohexanol} + \text{CO₂} + \text{HCl} 3,5-Dimethylcyclohexyl chloroformate+H₂O→3,5-Dimethylcyclohexanol+CO₂+HCl

Common reagents used in these reactions include amines, alcohols, and bases like pyridine .

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohexyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon of the chloroformate, displacing the chloride ion (Cl⁻) .

Comparison with Similar Compounds

3,5-Dimethylcyclohexyl chloroformate can be compared with other chloroformates, such as methyl chloroformate and ethyl chloroformate. While all these compounds share similar reactivity, this compound is unique due to its cyclohexyl ring with two methyl groups at the 3 and 5 positions, which can influence its steric and electronic properties .

Similar Compounds

These compounds are also used as reagents in organic synthesis and share similar reactivity patterns with this compound.

Properties

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

(3,5-dimethylcyclohexyl) carbonochloridate

InChI

InChI=1S/C9H15ClO2/c1-6-3-7(2)5-8(4-6)12-9(10)11/h6-8H,3-5H2,1-2H3

InChI Key

RTEYUKBPLDBPQA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)OC(=O)Cl)C

Origin of Product

United States

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